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Cat. No.: B15588376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Aneratrigine hydrochloride, also known by its developmental codenames GSK1014802,

CNV1014802, BIIB074, and as raxatrigine/vixotrigine, is a novel, non-selective, use-dependent

voltage-gated sodium channel blocker under investigation for the treatment of chronic

neuropathic pain. Initially explored as a selective Nav1.7 inhibitor, further characterization has

revealed a broader mechanism of action. This technical guide provides a comprehensive

overview of the preclinical and clinical research on aneratrigine hydrochloride, including its

mechanism of action, available efficacy and pharmacokinetic data, and detailed experimental

protocols. The information is intended to support researchers, scientists, and drug development

professionals in the evaluation and potential further investigation of this compound for

neuropathic pain indications.

Introduction to Aneratrigine Hydrochloride
Neuropathic pain, a complex, chronic pain state resulting from nerve damage, remains a

significant therapeutic challenge with a substantial unmet medical need. Current treatments

often provide inadequate relief and are associated with dose-limiting side effects. Voltage-gated

sodium channels (Navs), particularly the Nav1.7 subtype, have been identified as critical

players in the pathophysiology of pain, making them attractive targets for novel analgesics.
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Aneratrigine hydrochloride has emerged as a promising therapeutic candidate. Its

development has been characterized by an evolving understanding of its mechanism of action,

from a selective Nav1.7 inhibitor to a non-selective, use-dependent sodium channel blocker.

This property of use-dependence, where the compound preferentially binds to and blocks

channels that are in a hyperactive state, is a key feature that may confer a favorable

therapeutic window by targeting the pathological activity of neurons involved in pain

transmission while sparing normal physiological nerve conduction.

Mechanism of Action
Aneratrigine hydrochloride exerts its analgesic effects by blocking voltage-gated sodium

channels. These channels are responsible for the initiation and propagation of action potentials

in neurons. In neuropathic pain states, certain sodium channel subtypes are upregulated and

exhibit increased activity in peripheral nociceptors and central neurons, contributing to neuronal

hyperexcitability and the perception of pain.

While initially investigated for its selectivity towards the Nav1.7 subtype, which is genetically

validated as a key mediator of pain in humans, subsequent research has demonstrated that

aneratrigine (as vixotrigine) is a non-selective blocker of multiple sodium channel subtypes. Its

key characteristic is its use-dependent or state-dependent inhibition, meaning it has a higher

affinity for sodium channels in the open or inactivated states, which are more prevalent during

the high-frequency firing characteristic of neuropathic pain. This preferential blockade of

hyperactive channels is hypothesized to reduce ectopic firing in damaged nerves and dampen

the transmission of pain signals.
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Figure 1: Proposed mechanism of action of aneratrigine hydrochloride.
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Quantitative Data
While specific preclinical quantitative data for aneratrigine hydrochloride, such as IC50 and

ED50 values, are not readily available in the public domain, some clinical trial results for

vixotrigine (the same compound) in small fiber neuropathy have been reported.

Clinical Efficacy Data
Indication

Study
Phase

Compoun
d

Dose
Primary
Endpoint

Result Citation

Small Fiber

Neuropath

y

Phase II

(CONVEY)
Vixotrigine 200mg BID

Change in

mean

Average

Daily Pain

(ADP)

score

Statistically

significant

decrease

vs. placebo

[1]

Small Fiber

Neuropath

y

Phase II

(CONVEY)
Vixotrigine 350mg BID

Change in

mean

Average

Daily Pain

(ADP)

score

Not

statistically

significant

[1]

Pharmacokinetic Parameters
Detailed pharmacokinetic data for aneratrigine hydrochloride in preclinical species and

humans are not publicly available at this time. For context, representative pharmacokinetic

parameters for another non-selective, use-dependent sodium channel blocker, lamotrigine, are

provided below. It is important to note that these are not the values for aneratrigine and should

be used for illustrative purposes only.
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Parameter Species Value Citation

Bioavailability Human ~98% [2]

Protein Binding Human 56% [2]

Half-life

(monotherapy)
Human 22.8 - 37.4 hours [2]

Metabolism Human
Primarily

glucuronidation
[2]

Experimental Protocols
The following sections describe general experimental protocols commonly used in the

preclinical evaluation of compounds for neuropathic pain. These methods are representative of

the types of studies that would be conducted for a compound like aneratrigine hydrochloride.

In Vitro Electrophysiology
Objective: To determine the potency and use-dependence of a compound on various sodium

channel subtypes.

Methodology:

Cell Lines: Human embryonic kidney (HEK-293) cells stably transfected to express specific

human sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.7, Nav1.8).

Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed.

Voltage Protocols:

Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most

channels are in the resting state. The compound is applied, and the reduction in current

elicited by a brief depolarizing pulse is measured to determine the IC50 for the resting

state.

Use-Dependent Block: A train of depolarizing pulses (e.g., at 10 Hz) is applied to induce

channel cycling through open and inactivated states. The progressive reduction in current
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amplitude during the pulse train in the presence of the compound is measured to quantify

use-dependent block.

Data Analysis: Concentration-response curves are generated to calculate IC50 values for

both tonic and use-dependent block for each sodium channel subtype.

In Vitro Electrophysiology Workflow
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Figure 2: Workflow for in vitro electrophysiological assessment.

Preclinical Animal Models of Neuropathic Pain
Objective: To induce a model of peripheral neuropathic pain that mimics radiculopathy.

Methodology:

Animals: Adult male Sprague-Dawley rats.

Surgical Procedure:

Animals are anesthetized.

A surgical incision is made to expose the L5 and L6 spinal nerves.

The L5 and L6 spinal nerves are tightly ligated with silk suture.

The incision is closed.
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Post-operative Care: Animals are monitored for recovery and receive post-operative

analgesia for a short duration.

Behavioral Testing: Behavioral assessments are typically performed 7-14 days post-surgery.

Objective: To create a model of neuropathic pain caused by nerve compression.

Methodology:

Animals: Adult male Wistar rats.

Surgical Procedure:

Animals are anesthetized.

The common sciatic nerve is exposed at the mid-thigh level.

Four loose ligatures of chromic gut are tied around the sciatic nerve.

The incision is closed.

Post-operative Care: Standard post-operative care is provided.

Behavioral Testing: Behavioral testing commences several days after surgery.

Behavioral Assays for Pain Assessment
Objective: To measure sensitivity to a non-noxious mechanical stimulus.

Methodology:

Apparatus: A set of calibrated von Frey filaments of increasing stiffness.

Procedure:

Animals are placed in a testing chamber with a mesh floor and allowed to acclimatize.

The von Frey filaments are applied to the plantar surface of the hind paw.
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The paw withdrawal threshold is determined using the up-down method.

Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated. A lower threshold

in the nerve-injured paw compared to the contralateral paw or sham-operated animals

indicates mechanical allodynia.

Objective: To measure sensitivity to a noxious thermal stimulus.

Methodology:

Apparatus: A plantar test apparatus that directs a radiant heat source to the plantar surface

of the hind paw.

Procedure:

Animals are placed in a glass-floored testing chamber and allowed to acclimatize.

The heat source is positioned under the paw, and the latency to paw withdrawal is

recorded.

A cut-off time is used to prevent tissue damage.

Data Analysis: The paw withdrawal latency (in seconds) is measured. A shorter latency in the

injured paw indicates thermal hyperalgesia.
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Preclinical Neuropathic Pain Study Workflow
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Figure 3: General workflow for a preclinical efficacy study.
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Conclusion
Aneratrigine hydrochloride represents an intriguing compound for the treatment of

neuropathic pain, with its clinical development informed by an evolving understanding of its

non-selective, use-dependent mechanism of action on voltage-gated sodium channels. The

positive Phase II data in small fiber neuropathy are encouraging. However, a more

comprehensive public disclosure of its preclinical pharmacology and pharmacokinetic profile

would be beneficial for the broader research community. The experimental protocols outlined in

this guide provide a framework for the continued investigation of aneratrigine and other novel

sodium channel blockers for neuropathic pain. Further research is warranted to fully elucidate

its therapeutic potential and to identify the patient populations most likely to benefit from this

therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15588376?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

